![molecular formula C64H97N17O23S2 B13814435 (2S)-2-[[(2S)-2-[[(3R,6S,9S,15S,18S,21R)-21-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-6-(3-amino-3-oxopropyl)-9-(2-carboxyethyl)-18-(carboxymethyl)-15-methyl-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B13814435.png)
(2S)-2-[[(2S)-2-[[(3R,6S,9S,15S,18S,21R)-21-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-6-(3-amino-3-oxopropyl)-9-(2-carboxyethyl)-18-(carboxymethyl)-15-methyl-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S)-2-[[(2S)-2-[[(3R,6S,9S,15S,18S,21R)-21-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-6-(3-amino-3-oxopropyl)-9-(2-carboxyethyl)-18-(carboxymethyl)-15-methyl-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid is a complex peptide with a highly specific sequence of amino acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps of peptide coupling reactions. Each amino acid residue is sequentially added to the growing peptide chain using specific coupling reagents and protecting groups to ensure the correct sequence and structure. The reaction conditions typically involve:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)
Protecting Groups: Fmoc (9-fluorenylmethyloxycarbonyl) for the amino group, t-butyl for the carboxyl group
Industrial Production Methods
Industrial production of such complex peptides often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur-containing amino acids can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products of these reactions include modified peptides with altered functional groups, such as disulfide-linked peptides or peptides with alkylated amino groups.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications in targeting specific proteins or pathways involved in diseases.
Industry: Utilized in the development of peptide-based materials and sensors.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence allows it to bind with high specificity and affinity to these targets, modulating their activity. The pathways involved can include inhibition of enzymatic activity or blocking receptor-ligand interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(2S)-2-[[(2S)-2-[[(3R,6S,9S,15S,18S,21R)-21-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-6-(3-amino-3-oxopropyl)-9-(2-carboxyethyl)-18-(carboxymethyl)-15-methyl-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid analogs with slight variations in the amino acid sequence.
Peptide-based drugs: Similar in structure but designed for specific therapeutic targets.
Uniqueness
This compound’s uniqueness lies in its specific amino acid sequence, which confers unique binding properties and biological activity. Its complex structure allows for precise interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C64H97N17O23S2 |
|---|---|
Molekulargewicht |
1536.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(3R,6S,9S,15S,18S,21R)-21-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-6-(3-amino-3-oxopropyl)-9-(2-carboxyethyl)-18-(carboxymethyl)-15-methyl-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C64H97N17O23S2/c1-29(2)50(79-58(97)36(14-17-44(66)83)72-47(86)26-69-54(93)35(65)23-33-10-12-34(82)13-11-33)63(102)81-21-8-9-43(81)62(101)75-39(20-22-105-7)57(96)78-42-28-106-27-41(60(99)71-32(6)53(92)80-51(30(3)4)64(103)104)77-56(95)38(15-18-45(67)84)74-55(94)37(16-19-48(87)88)73-46(85)25-68-52(91)31(5)70-59(98)40(24-49(89)90)76-61(42)100/h10-13,29-32,35-43,50-51,82H,8-9,14-28,65H2,1-7H3,(H2,66,83)(H2,67,84)(H,68,91)(H,69,93)(H,70,98)(H,71,99)(H,72,86)(H,73,85)(H,74,94)(H,75,101)(H,76,100)(H,77,95)(H,78,96)(H,79,97)(H,80,92)(H,87,88)(H,89,90)(H,103,104)/t31-,32-,35-,36-,37-,38-,39-,40-,41-,42-,43-,50-,51-/m0/s1 |
InChI-Schlüssel |
QIDHYKZELZURRU-XJHNVALUSA-N |
Isomerische SMILES |
C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSC[C@@H](C(=O)N[C@H](C(=O)N1)CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)CCC(=O)N)CCC(=O)O |
Kanonische SMILES |
CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSCC(C(=O)NC(C(=O)N1)CC(=O)O)NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)CCC(=O)N)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


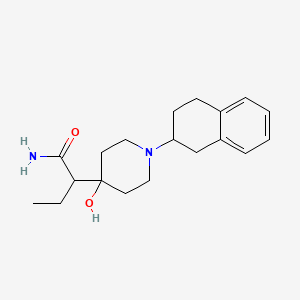
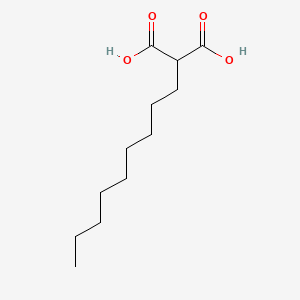
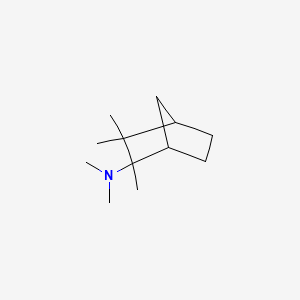
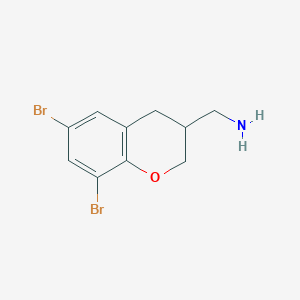

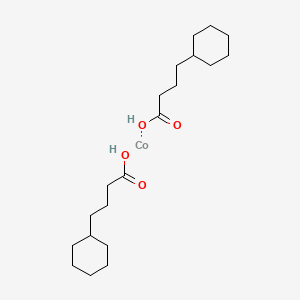
![N-[4-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;hydrate;dihydrochloride](/img/structure/B13814401.png)
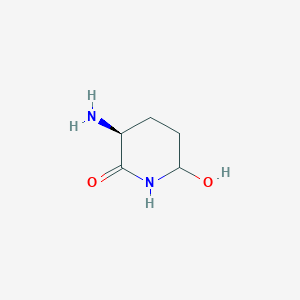
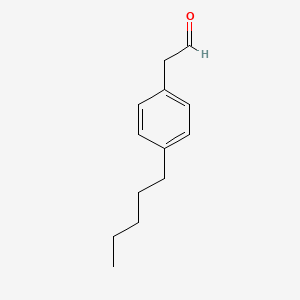
![5-Chloro-2-[[[(4-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13814416.png)
![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carbaldehyde](/img/structure/B13814418.png)



